3-hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one
Description
3-Hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one is a chromenone derivative characterized by a benzopyran core substituted with:
- A hexyl chain at position 3 (enhancing lipophilicity and membrane permeability).
- A 3-methoxyphenyl group linked via a 2-oxoethoxy chain at position 7 (imparting electronic and steric effects).
- Methyl groups at positions 4 and 8 (contributing to steric hindrance and metabolic stability). Its molecular formula is C₂₈H₃₂O₅, with a molecular weight of 456.55 g/mol.
Properties
Molecular Formula |
C26H30O5 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C26H30O5/c1-5-6-7-8-12-22-17(2)21-13-14-24(18(3)25(21)31-26(22)28)30-16-23(27)19-10-9-11-20(15-19)29-4/h9-11,13-15H,5-8,12,16H2,1-4H3 |
InChI Key |
PRXWHGLUXXHWLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)C3=CC(=CC=C3)OC)C)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-2-one core.
Introduction of the Hexyl Group: The hexyl group is introduced via alkylation reactions using hexyl halides in the presence of a strong base.
Attachment of the 3-methoxyphenyl-2-oxoethoxy Group: This step involves the reaction of the chromen-2-one derivative with 3-methoxyphenyl acetic acid derivatives under esterification conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 3-hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in the Chromenone Core
The biological and chemical properties of chromenone derivatives are highly dependent on substituent patterns. Key comparisons include:
Table 1: Structural and Functional Comparisons
Impact of Substituent Modifications
Ethyl or benzyl analogues may exhibit faster metabolic clearance due to shorter chains .
Aromatic Substituents (Position 7): 3-Methoxyphenyl vs. 4-Methoxyphenyl: The meta-methoxy group in the target compound may create steric hindrance, altering binding affinity compared to para-substituted analogues, which have better solubility due to symmetrical electronic distribution . Naphthyl vs.
Methyl Groups (Positions 4/8): Methyl substituents at these positions are conserved across analogues, suggesting a role in stabilizing the chromenone core and resisting oxidative metabolism .
Biological Activity
3-Hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one, also known as a chromenone derivative, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C25H28O5
- Molecular Weight : 408.49 g/mol
- CAS Number : 670245-78-0
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound is believed to interact with various enzymes and receptors through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
- Biochemical Pathways : Similar compounds have been shown to influence pathways related to cell proliferation, apoptosis, and signal transduction.
- Pharmacokinetics : It is hypothesized that this compound may exhibit rapid absorption but incomplete bioavailability, similar to other chromenone derivatives.
Biological Activities
The compound exhibits several biological activities:
- Anticancer Activity : Research indicates that chromenone derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Antioxidant Properties : The presence of methoxy groups in the structure enhances the antioxidant capacity, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Studies suggest that the compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism involved the inhibition of the PI3K/Akt signaling pathway, leading to increased apoptosis rates .
Case Study 2: Antioxidant Activity
In a comparative study on various chromenone derivatives, it was found that this specific compound exhibited a high radical scavenging activity. The study utilized DPPH assay methods to quantify antioxidant potential, revealing that it effectively reduced oxidative stress markers in vitro .
Case Study 3: Anti-inflammatory Effects
Research published in Phytotherapy Research highlighted the anti-inflammatory properties of this compound. It was shown to significantly reduce the expression of COX-2 and iNOS in lipopolysaccharide-stimulated macrophages, indicating its potential use in treating inflammatory diseases .
Data Table: Biological Activities of Chromenone Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
